Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone
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Overview
Description
Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile synthetic utility and unique physicochemical properties. This compound is characterized by the presence of a benzotriazole moiety attached to a 2-chloro-6-fluorophenyl group through a methanone linkage. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-chloro-6-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzotriazole derivatives.
Reduction: Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanol.
Oxidation: Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)carboxylic acid.
Scientific Research Applications
Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This can lead to the stabilization of reactive intermediates and the formation of stable complexes with target molecules. The compound’s ability to stabilize radicals and negative charges also plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Benzotriazol-1-yl)-3-chloroacetone
- 2-(1H-Benzotriazol-1-yl)-N-phenylacetamide
- [(1H-Benzotriazol-1-ylacetyl)amino]acetic acid
Uniqueness
Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents with the benzotriazole moiety imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-8-4-3-5-9(15)12(8)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHOTQICGYOAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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